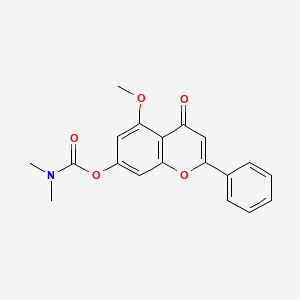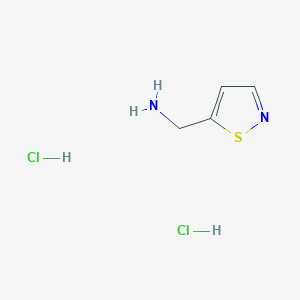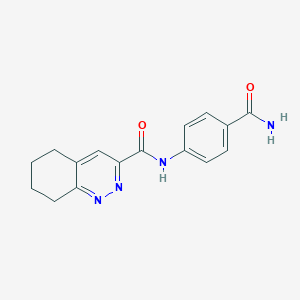
N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, and is substituted with carbamoyl and carboxamide groups. These functional groups contribute to the compound’s reactivity and potential utility in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multiple steps, starting from readily available precursors
Cyclization: The initial step involves the formation of the cinnoline core through a cyclization reaction. This can be achieved by reacting a suitable dinitrobenzene derivative with a reducing agent under controlled conditions.
Functional Group Introduction: The introduction of the carbamoyl and carboxamide groups can be accomplished through subsequent reactions. For example, the carbamoyl group can be introduced by reacting the intermediate with an isocyanate, while the carboxamide group can be formed by reacting with an amine.
Industrial Production Methods
For industrial-scale production, the synthetic route needs to be optimized for yield, cost, and safety. This often involves the use of high-yielding reactions and scalable processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic synthesis applications.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its functional groups.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development. Its structural features may allow it to interact with biological targets relevant to certain diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Carbamoylphenyl)benzamide: Shares the carbamoylphenyl group but lacks the cinnoline core.
5,6,7,8-Tetrahydrocinnoline-3-carboxamide: Contains the cinnoline core but lacks the carbamoylphenyl group.
Uniqueness
N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to the combination of its cinnoline core and the presence of both carbamoyl and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c17-15(21)10-5-7-12(8-6-10)18-16(22)14-9-11-3-1-2-4-13(11)19-20-14/h5-9H,1-4H2,(H2,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEAPLPJZIZAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
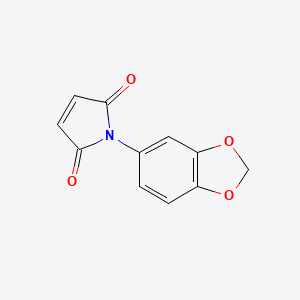
![Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester](/img/structure/B2854390.png)
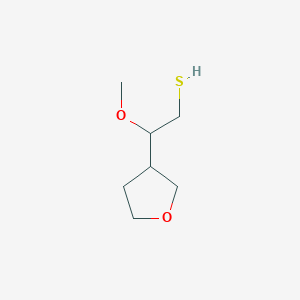
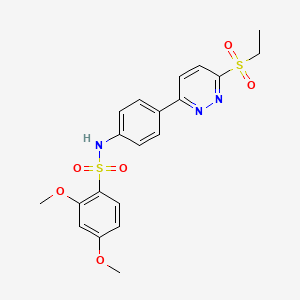
![N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide](/img/structure/B2854393.png)

![methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B2854399.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide](/img/structure/B2854401.png)
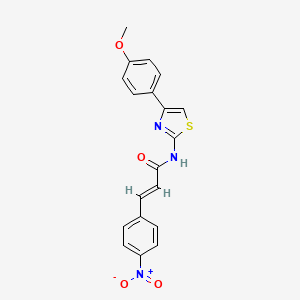
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2854408.png)
